molecular formula C10H16ClNO2 B1285845 3,4-Diethoxyaniline hydrochloride CAS No. 4956-84-7

3,4-Diethoxyaniline hydrochloride

Cat. No.: B1285845
CAS No.: 4956-84-7
M. Wt: 217.69 g/mol
InChI Key: TTYSYLOEQPQCGU-UHFFFAOYSA-N
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Description

3,4-Diethoxyaniline hydrochloride is a chemical compound with the molecular formula C10H16ClNO2. It is commonly used in scientific research due to its unique properties. The compound is often utilized in the field of proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethoxyaniline hydrochloride typically involves the reaction of 3,4-diethoxyaniline with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to maintain consistent quality and yield. The process includes the purification of the final product to achieve the desired purity levels for research applications .

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxyaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

3,4-Diethoxyaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development, often utilizes this compound.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4-Diethoxyaniline hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyaniline: Similar in structure but with methoxy groups instead of ethoxy groups.

    3,4-Diethoxybenzaldehyde: Contains an aldehyde group instead of an amine group.

    3,4-Diethoxyphenol: Features a hydroxyl group in place of the amine group.

Uniqueness

3,4-Diethoxyaniline hydrochloride is unique due to its specific ethoxy substituents on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific research applications where these properties are advantageous .

Properties

IUPAC Name

3,4-diethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-3-12-9-6-5-8(11)7-10(9)13-4-2;/h5-7H,3-4,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYSYLOEQPQCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585572
Record name 3,4-Diethoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4956-84-7
Record name 3,4-Diethoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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